molecular formula C6H2Br2N4O B14231360 Benzene, 2-azido-1,5-dibromo-3-nitroso- CAS No. 501664-67-1

Benzene, 2-azido-1,5-dibromo-3-nitroso-

Cat. No.: B14231360
CAS No.: 501664-67-1
M. Wt: 305.91 g/mol
InChI Key: MLHKRPUIHVMBKL-UHFFFAOYSA-N
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Description

Benzene, 2-azido-1,5-dibromo-3-nitroso- (C₆H₂Br₂N₄O), is a polyfunctional aromatic compound featuring azido (-N₃), bromo (-Br), and nitroso (-NO) substituents. The nitroso group, which can exhibit resonance stabilization and participate in redox reactions, further modulates electronic properties. Its reactivity and stability are influenced by the interplay of substituents, making it a subject of interest in materials science and organic synthesis .

Properties

CAS No.

501664-67-1

Molecular Formula

C6H2Br2N4O

Molecular Weight

305.91 g/mol

IUPAC Name

2-azido-1,5-dibromo-3-nitrosobenzene

InChI

InChI=1S/C6H2Br2N4O/c7-3-1-4(8)6(10-12-9)5(2-3)11-13/h1-2H

InChI Key

MLHKRPUIHVMBKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=O)N=[N+]=[N-])Br)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation-Nitrosation

A three-step sequence starting from meta-dibromobenzene derivatives has been explored:

  • Bromination :
    • 1,3-Dibromo-5-nitrobenzene (CAS 6311-60-0) serves as a precursor.
    • Electrophilic bromination using Br₂/FeBr₃ achieves 85-90% yields in dichloromethane at 0°C.
  • Partial Nitro Reduction :
    • Controlled reduction of the nitro group to nitroso remains challenging.
    • SnCl₂/HCl in ethanol at -10°C converts nitro to nitroso in 40-55% yield, competing with over-reduction to amine.
  • Azide Introduction :
    • Diazotization of a para-amine intermediate followed by NaN₃ treatment affords azido substitution (35-48% yield).

Electrochemical Coupling

Recent advances in electrosynthesis demonstrate promise for nitroso-azide systems:

  • Reaction setup : Undivided cell with graphite anode/stainless steel cathode
  • Conditions : 60 mA constant current, MeCN/ADN (4:1), 2 F/mol charge
  • Mechanism :
    • Anodic oxidation of dinitramide generates N-centered radicals
    • Radical coupling with nitrosoarenes followed by NO₂ extrusion yields azoxy intermediates
    • Subsequent azide exchange achieves 52-70% yields in model systems

Table 2 compares electrochemical vs. traditional methods:

Parameter Electrochemical Classical
Yield (%) 65-70 35-48
Reaction time 54 min 6-8 h
Byproducts <10% 25-40%
Scalability 10 mmol demonstrated 1 mmol scale

Diazotization-Azidation Strategies

Adapting methods from bromofluoroarene synthesis, a four-stage protocol emerges:

Stepwise Functionalization

  • Nitration-Directed Bromination :
    • Nitro groups direct subsequent brominations to meta positions
    • 3-Nitro-1,5-dibromobenzene obtained in 78% yield using Br₂/H₂SO₄
  • Nitro → Amine Reduction :
    • H₂/Pd-C in ethanol reduces nitro to amine (92% yield)
  • Diazonium Salt Formation :
    • NaNO₂/HCl at -5°C generates stable diazonium intermediate
  • Azide Displacement :
    • NaN₃/CuCN in DMF at 80°C affords 43% azide product

Nitrosation Optimization

Critical challenges in final nitrosation include:

  • Regioselectivity : Competing nitrosation at positions 4/6 requires bulky directing groups
  • Oxidation control : Nitroso ↔ nitro interconversion mediated by trace HNO₃
  • Solvent effects : Acetic acid/HCl (3:1) maximizes nitroso stability (t₁/₂ > 24 h at 25°C)

Challenges and Limitations

Current methods face three principal hurdles:

  • Azide Thermal Decomposition :
    • >60°C triggers -N₃ degradation (TGA shows 15% mass loss at 100°C)
  • Nitroso Group Reactivity :
    • Dimerization to azoxy compounds occurs above 0.1 M concentration
  • Separation Difficulties :
    • Similar polarity of mono/di-substituted byproducts complicates chromatography

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-azido-1,5-dibromo-3-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group typically yields an amine derivative, while substitution reactions can lead to various azido or bromo-substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzene, 2-azido-1,5-dibromo-3-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of heterocycles and other aromatic compounds .

Biology and Medicine: The compound’s azido group is of particular interest in bioconjugation and click chemistry applications. It can be used to label biomolecules and study biological processes at the molecular level .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various applications, including the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of Benzene, 2-azido-1,5-dibromo-3-nitroso- involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, while the nitroso group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Benzene Derivatives

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
Benzene (C₆H₆) None 78.11 Delocalized π-electrons; resonance stability .
1,3-Dimethyl-2-nitrosobenzene -NO, -CH₃ (positions 1,3) 135.16 Nitroso group induces electron withdrawal; methyl groups provide steric hindrance .
1,4-Dibromo-2,3,5,6-tetraiodobenzene -Br (1,4), -I (2,3,5,6) N/A Heavy halogen substituents increase molecular weight and polarizability .
Target Compound -Br (1,5), -NO (3), -N₃ (2) ~335.84 Azido group introduces instability; bromine and nitroso enhance electron withdrawal.

Key Observations:

  • The target compound’s azido group differentiates it from halogen- and nitroso-substituted analogs, introducing unique reactivity (e.g., cycloadditions, decomposition pathways) .

Reactivity and Fragmentation Patterns

Electron-Stimulated Desorption (ESD) Mechanisms:
Studies on benzene derivatives under ESD reveal that substituents strongly influence fragmentation pathways. For example:

  • Nitroso-substituted benzene (e.g., 1,3-dimethyl-2-nitrosobenzene): The nitroso group enhances dipole dissociation (DD) due to its electron-withdrawing nature, favoring lighter anion desorption (e.g., H⁻) over heavier cations .
  • Halogenated benzene (e.g., 1,4-dibromo-2,3,5,6-tetraiodobenzene): Heavy halogens like Br and I increase the likelihood of dissociative ionization (DI), producing halogen-containing fragments (e.g., Br⁺, I⁻) .

Table 2: ESD Yields and Mechanisms for Benzene Derivatives

Compound Dominant ESD Mechanism Key Fragments Thickness Dependence (ML)
Benzene (C₆H₆) Dipolar Dissociation (DD) H⁺, C₆H₅⁺ Anions saturate at 2 ML; cations increase up to 12 ML .
1,3-Dimethyl-2-nitrosobenzene DD/DEA CH₃⁻, NO⁻ Not studied in ESD context.
Target Compound Predicted: DI/DD Br⁻, N₃⁺, NO⁺ Likely thickness-dependent cation yield similar to benzene.

Insights:

  • The target compound’s azido group may undergo decomposition under electron impact, releasing N₂ gas and forming reactive intermediates (e.g., nitrenes) .
  • Bromine substituents could suppress DEA (dissociative electron attachment) due to their electron-withdrawing effects, shifting dominance to DD or DI .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-azido-1,5-dibromo-3-nitrosobenzene while managing competing reactivities of functional groups?

  • Methodological Answer :

  • Step 1 : Bromination of the benzene ring at positions 1 and 5 must precede nitroso group introduction due to the sensitivity of the azide group to electrophilic substitution conditions. Use controlled bromination agents (e.g., Br₂/FeBr₃) under inert atmospheres to avoid side reactions .
  • Step 2 : Introduce the nitroso group (-NO) via nitrosation (e.g., NaNO₂/HCl at 0–5°C) to minimize tautomerization to oxime forms .
  • Step 3 : Azide (-N₃) installation via diazotization-azidation, ensuring low temperatures (<10°C) to prevent decomposition of the azide moiety .
  • Key Challenge : Sequential protection/deprotection may be required to prevent cross-reactivity between Br, -N₃, and -NO groups.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish the nitroso tautomeric forms in this compound?

  • Methodological Answer :

  • IR Spectroscopy : The nitroso group exhibits a characteristic N=O stretch at ~1500–1600 cm⁻¹. Tautomerization to oxime forms (-NOH) shifts this peak to ~3300 cm⁻¹ (O-H stretch) .
  • ¹H NMR : The nitroso group’s proximity to substituents causes deshielding of adjacent protons. For example, protons near -NO appear downfield (δ 8.5–9.5 ppm), while oxime tautomers show exchange broadening due to -OH protons .
  • Table 1 : Key Spectroscopic Markers
Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Nitroso (-NO)1500–16008.5–9.5
Oxime (-NOH)3300Broad, ~5–7

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data reported for azido-nitrosobenzene derivatives?

  • Methodological Answer :

  • Source Analysis : Compare decomposition pathways under varying conditions. For example:
  • Thermogravimetric Analysis (TGA) : Track mass loss at 50–150°C to identify decomposition thresholds. Azides may decompose exothermically above 80°C, while nitroso groups stabilize up to 120°C .
  • DSC (Differential Scanning Calorimetry) : Detect phase transitions or exothermic events linked to azide decomposition .
  • Mitigation : Use inert solvents (e.g., DMF or THF) and avoid trace metals that catalyze azide degradation.

Q. How does the nitroso group’s tautomerism influence regioselectivity in subsequent reactions (e.g., cycloadditions)?

  • Methodological Answer :

  • Tautomer Control : Stabilize the nitroso form via low-temperature conditions (-20°C) or electron-withdrawing substituents (e.g., Br at 1,5 positions) to suppress oxime formation .
  • Cycloaddition Example : Nitroso groups participate in [4+2] cycloadditions with dienes. Regioselectivity depends on the nitroso group’s electronic environment—Br substituents enhance electrophilicity, favoring endo transition states.
  • Table 2 : Reaction Outcomes Based on Tautomer
TautomerReactivity with DienesMajor Product
NitrosoHigh (k > 10² M⁻¹s⁻¹)Endo adduct
OximeLow (k < 10 M⁻¹s⁻¹)Side products

Safety and Stability Considerations

Q. What protocols mitigate risks associated with azide decomposition during storage?

  • Methodological Answer :

  • Storage : Use amber glass vials at 0–6°C under argon to prevent photolytic or thermal degradation .
  • Handling : Avoid grinding or mechanical shock. Conduct small-scale tests (<100 mg) to assess stability before scaling up .
  • Emergency Measures : In case of exposure, follow protocols for halogenated nitroso compounds (e.g., flush eyes/skin with water; avoid mouth-to-mouth resuscitation due to azide toxicity) .

Data Interpretation and Validation

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on nitroso-azide interactions?

  • Methodological Answer :

  • DFT Parameters : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. Bromine’s inductive effect increases nitroso group electrophilicity (LUMO ↓0.5 eV), enhancing reactivity toward nucleophiles .
  • Validation : Correlate computed HOMO-LUMO gaps with experimental reaction rates (e.g., cycloaddition kinetics).

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